5-bromo-2-chloro-N-ethylbenzamide
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Overview
Description
5-bromo-2-chloro-N-ethylbenzamide is a chemical compound with the molecular formula C9H9BrClNO. It is a white crystalline solid with a molecular weight of 262.53 g/mol and a melting point of 114-116 °C . This compound is widely used in research laboratories for various scientific applications due to its stability and solubility in water, alcohols, and certain organic solvents.
Preparation Methods
The synthesis of 5-bromo-2-chloro-N-ethylbenzamide typically involves the bromination of 2-chlorobenzonitrile followed by hydrolysis and esterification reactions. Here is a general synthetic route:
Chemical Reactions Analysis
5-bromo-2-chloro-N-ethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms on the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include bromine, N-bromosuccinimide, and various alkalis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-2-chloro-N-ethylbenzamide has several scientific research applications:
Chemistry Education: It is used to illustrate synthetic and analytical techniques in chemistry classes, encouraging students to engage in research studies.
Synthesis of Pyrazole Derivatives: The compound is involved in the synthesis of pyrazole derivatives, which are key intermediates for developing insecticides such as chlorantraniliprole.
Development of CCR5 Antagonists: Derivatives of this compound have been synthesized and characterized as potential non-peptide CCR5 antagonists, indicating their utility in developing therapeutic agents targeting CCR5, a co-receptor for HIV entry into cells.
Pest Control in Agriculture: Related compounds have been studied for their effectiveness in postharvest pest control without affecting fruit quality.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-ethylbenzamide involves its interaction with specific molecular targets and pathways. For example, its derivatives targeting CCR5 act by inhibiting the CCR5 receptor, which is crucial for HIV entry into cells. The exact molecular pathways and targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
5-bromo-2-chloro-N-ethylbenzamide can be compared with similar compounds such as Ethyl 5-bromo-2-chlorobenzoate. Both compounds share similar structural features but differ in their functional groups and specific applications . Ethyl 5-bromo-2-chlorobenzoate, for instance, is used in the synthesis of other chemical intermediates .
Similar compounds include:
This compound stands out due to its versatility and wide range of applications in scientific research.
Properties
IUPAC Name |
5-bromo-2-chloro-N-ethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSZTPWXSDKGAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359598 |
Source
|
Record name | ETHYL 5-BROMO-2-CHLOROBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150079-92-8 |
Source
|
Record name | ETHYL 5-BROMO-2-CHLOROBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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